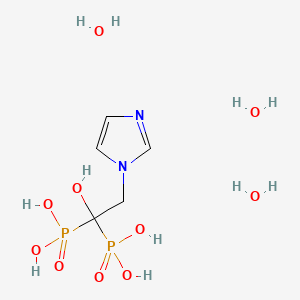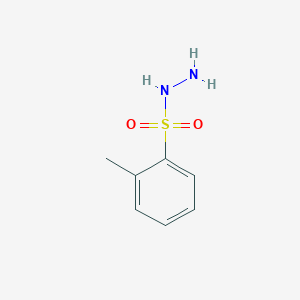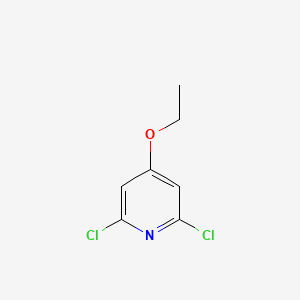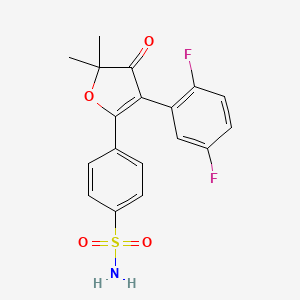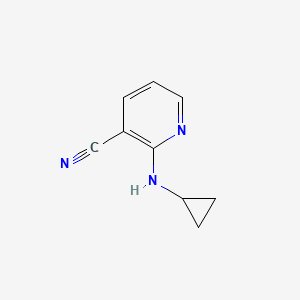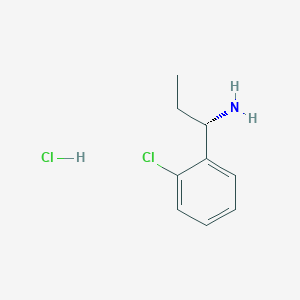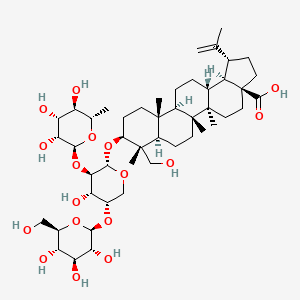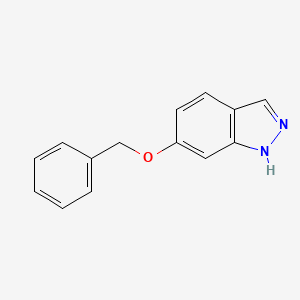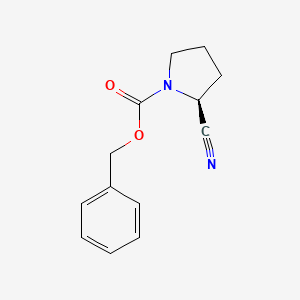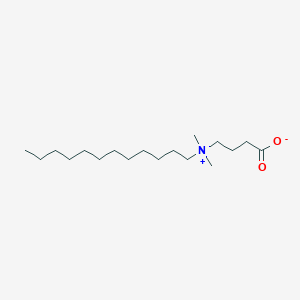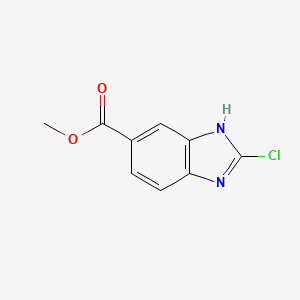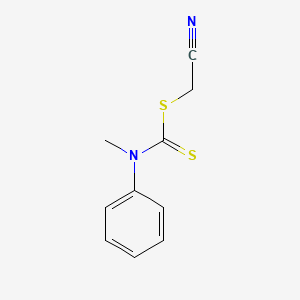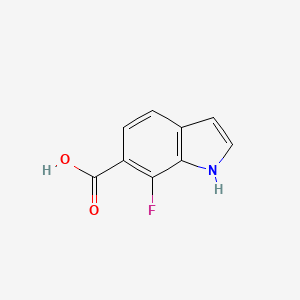
7-氟-1H-吲哚-6-羧酸
描述
7-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with pharmacological importance
科学研究应用
7-fluoro-1H-indole-6-carboxylic acid has several scientific research applications, including:
作用机制
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-6-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence various biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
生化分析
Biochemical Properties
7-fluoro-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-fluoro-1H-indole-6-carboxylic acid, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical processes.
Cellular Effects
7-fluoro-1H-indole-6-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can impact the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 7-fluoro-1H-indole-6-carboxylic acid may alter cellular metabolism by affecting key metabolic enzymes and pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of 7-fluoro-1H-indole-6-carboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting or activating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins . Additionally, 7-fluoro-1H-indole-6-carboxylic acid may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-fluoro-1H-indole-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 7-fluoro-1H-indole-6-carboxylic acid may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 7-fluoro-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, 7-fluoro-1H-indole-6-carboxylic acid may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
7-fluoro-1H-indole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 7-fluoro-1H-indole-6-carboxylic acid may affect metabolic flux and metabolite levels, influencing cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 7-fluoro-1H-indole-6-carboxylic acid within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, 7-fluoro-1H-indole-6-carboxylic acid may affect the distribution of other biomolecules, leading to changes in cellular function and metabolism.
Subcellular Localization
The subcellular localization of 7-fluoro-1H-indole-6-carboxylic acid is important for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the lithiation of a suitable indole precursor followed by fluorination and subsequent carboxylation . The reaction conditions often involve the use of strong bases like lithium diisopropylamide (LDA) and fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production methods for 7-fluoro-1H-indole-6-carboxylic acid are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
7-fluoro-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various alkylated or arylated indole derivatives .
相似化合物的比较
Similar Compounds
6-fluoro-1H-indole-7-carboxylic acid: Similar in structure but with the fluorine and carboxylic acid groups swapped.
7-fluoro-1H-indole-3-carboxylic acid: Another fluorinated indole derivative with the carboxylic acid group at the 3rd position.
Uniqueness
7-fluoro-1H-indole-6-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
属性
IUPAC Name |
7-fluoro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIVYSSKFZMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470795 | |
| Record name | 7-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-75-9 | |
| Record name | 7-Fluoro-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


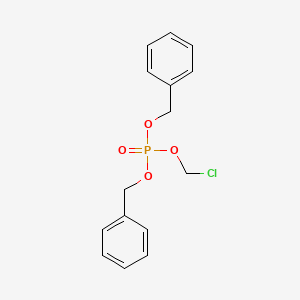
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
